2-bromo-4-nitro-6-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol
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Overview
Description
2-bromo-4-nitro-6-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol is an organic compound that features a complex aromatic structure It is characterized by the presence of bromine, nitro, phenoxy, and trifluoromethyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-nitro-6-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol typically involves multi-step reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, nitration, and coupling reactions, followed by purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-nitro-6-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can introduce various functional groups.
Scientific Research Applications
2-bromo-4-nitro-6-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-bromo-4-nitro-6-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The presence of functional groups like nitro, bromine, and trifluoromethyl can influence its binding affinity and specificity. The compound may act by inhibiting or activating specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-nitrophenol: Similar in structure but lacks the phenoxy and trifluoromethyl groups.
2-bromo-4-methyl-6-nitrophenol: Contains a methyl group instead of the phenoxy and trifluoromethyl groups.
Phenol, 2-bromo-4-nitro-: A simpler structure with only bromine and nitro groups.
Uniqueness
2-bromo-4-nitro-6-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance its stability and lipophilicity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C20H12BrF3N2O4 |
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Molecular Weight |
481.2 g/mol |
IUPAC Name |
2-bromo-4-nitro-6-[[2-phenoxy-5-(trifluoromethyl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H12BrF3N2O4/c21-16-10-14(26(28)29)8-12(19(16)27)11-25-17-9-13(20(22,23)24)6-7-18(17)30-15-4-2-1-3-5-15/h1-11,27H |
InChI Key |
OCJAZWVGXGGKNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
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